o-Ethyl-d-tyrosine

Description

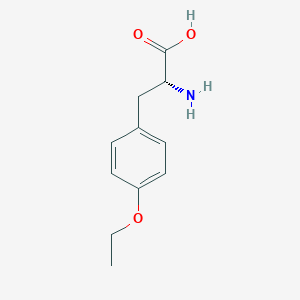

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(4-ethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-9-5-3-8(4-6-9)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYPEYHEPIZYDJ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127419-60-7 | |

| Record name | O-Ethyl-D-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127419607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-ETHYL-D-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG65NW7N2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of O Ethyl D Tyrosine

Stereoselective Synthesis Pathways

The synthesis of o-Ethyl-d-tyrosine in its protected forms is fundamental for its application in peptide synthesis and other areas of chemical research. Stereocontrol is paramount to ensure the biological and chemical integrity of the final product.

Synthesis of Protected Forms: Boc-O-ethyl-D-tyrosine

The synthesis of Boc-O-ethyl-D-tyrosine, a key derivative for peptide synthesis, involves a two-step process starting from D-tyrosine. The first step is the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting D-tyrosine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions, for instance, in the presence of sodium hydroxide or potassium hydroxide google.com.

Following the successful protection of the amino group, the second step involves the ethylation of the phenolic hydroxyl group. This O-alkylation can be performed using an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base like sodium hydride. The resulting N-Boc-O-ethyl-D-tyrosine is a versatile building block, particularly valued for its protective Boc group which allows for selective modification of the amino acid during the synthesis of complex peptides chemimpex.com. This derivative is instrumental in drug development, especially in designing therapeutics where modified tyrosine residues are required chemimpex.com.

Synthesis of Protected Forms: Fmoc-O-ethyl-D-tyrosine

Similar to the Boc-protected form, Fmoc-O-ethyl-D-tyrosine is a crucial building block, primarily for solid-phase peptide synthesis (SPPS) nbinno.com. The synthesis begins with the protection of the D-tyrosine amino group with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is typically accomplished by reacting D-tyrosine with a reagent like Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a suitable solvent system.

Once the N-terminus is protected, the subsequent step is the ethylation of the tyrosine side chain's hydroxyl group. The ethyl ether modification provides unique chemical properties that can influence the peptide's conformation, solubility, and interaction with biological targets nbinno.com. The Fmoc protecting group is advantageous in SPPS as it can be selectively removed under basic conditions (e.g., with piperidine) without affecting other protecting groups on the peptide chain nbinno.comwikipedia.org. This high-purity, Fmoc-protected D-amino acid derivative is pivotal for creating custom peptides for research in proteomics and drug discovery nbinno.com.

Enantioselective Synthesis via Chiral Precursors (e.g., Ni(II) Complexes)

Enantioselective synthesis ensures the production of the desired stereoisomer, which is critical for biological applications. A notable strategy involves the use of chiral metal complexes as precursors to guide the stereochemical outcome of the reaction. Chiral Nickel(II) complexes have been effectively used to catalyze direct and asymmetric aldol reactions, demonstrating their potential in controlling stereochemistry researchgate.netnih.gov.

In a highly relevant application, a direct nucleophilic synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) was developed using a chiral precursor: the Ni(II) complex of an alkylated (S)-tyrosine Schiff base, specifically Ni-(S)-BPB-(S)-Tyr-OCH₂CH₂OTs researchgate.net. This method highlights the utility of a pre-formed metal complex to achieve high enantiomeric purity in the final product. The nickel center acts as a chiral template, directing the incoming nucleophile to attack from a specific face, thus ensuring the desired stereoselectivity. This approach is a powerful tool for the asymmetric synthesis of amino acid derivatives.

Considerations for Yield and Industrial Scalability

However, methods are being developed to improve efficiency. For example, a patented method for producing Boc-L-tyrosine is described as being low in cost, safe to operate, and easy for industrial production google.com. In the context of radiochemical synthesis, which shares similar challenges in terms of yield and purity, automated synthesis modules are often employed to ensure consistency and compliance with GMP standards nih.gov. The development of purification methods that avoid cumbersome techniques like HPLC, such as solid-phase extraction (SPE), can also improve the cost-effectiveness and scalability of production researchgate.net. For any large-scale synthesis, optimization of reaction conditions, purification procedures, and the use of stable, high-yielding precursors are critical considerations.

Radiochemical Synthesis of O-(2-[¹⁸F]Fluoroethyl)-L/D-tyrosine ([¹⁸F]FET)

The radiolabeled analog, O-(2-[¹⁸F]fluoroethyl)-tyrosine ([¹⁸F]FET), is a significant tracer for positron emission tomography (PET) imaging, particularly for brain tumors researchgate.netnih.gov. Its synthesis is a critical process for its clinical availability.

Nucleophilic [¹⁸F]Fluorination Strategies

The most common method for producing [¹⁸F]FET is through nucleophilic substitution with the fluorine-18 isotope. There are two primary strategies for this synthesis: a two-step process and a one-step direct fluorination.

The two-step synthesis first involves the [¹⁸F]fluorination of a suitable precursor, such as ethylene glycol-1,2-ditosylate, to produce [¹⁸F]fluoroethyltosylate nih.gov. This intermediate is then used to alkylate unprotected L- or D-tyrosine nih.govnih.gov. This method can achieve a radiochemical yield of about 40% within a synthesis time of approximately 50-60 minutes researchgate.netnih.gov.

The one-step direct nucleophilic radiofluorination utilizes a protected tyrosine precursor. A commonly used precursor is O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester (TET) nih.gov. The [¹⁸F]fluoride is reacted directly with this precursor, followed by a hydrolysis step to remove the protecting groups nih.gov. This method has been reported to provide higher radiochemical yields of 55-60% nih.gov. Automated synthesis modules have been developed for both methods to ensure reliable and GMP-compliant production for clinical use nih.gov.

The following table summarizes the key aspects of these nucleophilic [¹⁸F]fluorination strategies.

| Synthesis Strategy | Precursor(s) | Typical Radiochemical Yield (non-decay corrected) | Typical Synthesis Time |

| Two-Step Synthesis | Ethylene glycol-1,2-ditosylate and L/D-Tyrosine | 20-40% researchgate.netnih.gov | 50-60 minutes researchgate.net |

| One-Step Direct Fluorination | O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester (TET) | 35-60% nih.govsnmjournals.org | ~80 minutes nih.gov |

| Direct Fluorination with Ni(II) Complex | Ni-(S)-BPB-(S)-Tyr-OCH₂CH₂OTs | 35% (decay-corrected) researchgate.net | 45 minutes researchgate.net |

Automated Radiosynthesis Platforms and Efficiency

The development of automated radiosynthesis platforms has significantly enhanced the efficiency and reproducibility of producing radiolabeled tyrosine derivatives for clinical applications, particularly in positron emission tomography (PET). A prominent analog, O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), is widely synthesized using fully automated modules. nih.govresearchgate.net These platforms perform a classical [18F]fluoride nucleophilic substitution, followed by acid hydrolysis and purification. nih.gov

Commonly used systems include the GE TracerLab and home-built multi-purpose modules. nih.govresearchgate.net For instance, the GE TracerLab FX(FN) module has been used to produce enantiomerically pure [18F]FET from its O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butylester precursor. nih.gov The process involves a nucleophilic substitution in acetonitrile (B52724) with potassium carbonate and Kryptofix 222, followed by hydrolysis with hydrochloric acid. nih.gov This fully automated, one-pot synthesis, including HPLC purification and formulation, can be completed in approximately 63 minutes. nih.gov

Table 1: Comparison of Automated Radiosynthesis Platforms for [18F]FET

| Platform/Method | Synthesis Time (min) | Radiochemical Yield | Radiochemical Purity (%) | Enantiomeric Purity (%) |

|---|---|---|---|---|

| GE TracerLab FX(FN) nih.gov | 63 | 35±5% (non-decay-corrected) | >99 | >99 |

| Home-built Module researchgate.net | 75-80 | 20-25% (decay-corrected) | >99 | >99 |

| Cartridge-based nih.gov | 50 | 41% (decay-corrected) | 97-100 | Not specified |

| TRACERlab FXF-N researchgate.net | ~60 | >20% (uncorrected) | >95 | Not specified |

Derivatization for Peptide and Protein Engineering

The incorporation of tyrosine and its derivatives, such as this compound, into peptide sequences is a key strategy for investigating peptide structure and function. researchgate.netresearchgate.net Tyrosine's phenolic side chain contributes to structural conformation through π-π stacking interactions and can participate in proton-coupled electron-transfer reactions. nih.gov Modifying this side chain, for instance by O-ethylation, alters its hydrogen-bonding capability and steric profile, thereby influencing the peptide's secondary structure and its interactions with other molecules. researchgate.netnih.gov

For example, studies on O-phosphorylated tyrosine analogues have shown that such modifications can significantly enhance the helicity of a peptide in solution. researchgate.net The introduction of a bulky or charged group on the tyrosine oxygen can stabilize helical conformations. researchgate.net Similarly, the ethyl group in this compound would prevent the formation of a hydrogen bond by the phenolic hydroxyl group, which could alter folding and assembly properties. Quantum-chemical calculations and experimental studies on tyrosine-containing dipeptides are used to establish structure-functional patterns and predict antioxidant activity, providing a framework to understand how modifications like O-ethylation would impact these properties. nih.gov The systematic construction of peptide libraries with repeating tyrosine units has been used to study their self-assembly behavior, a process in which the phenolic side chain plays a critical role. nih.gov

Tyrosine residues serve as valuable sites for bioconjugation, enabling the attachment of therapeutic agents, imaging labels, or other functional molecules to peptides and proteins. nih.gov Due to its relatively low abundance on protein surfaces compared to residues like lysine, tyrosine can often be targeted for site-selective modification. nih.gov

Several chemical and enzymatic methods have been developed for tyrosine bioconjugation. Enzymatic approaches may utilize tyrosinase, which oxidizes tyrosine to a reactive o-quinone intermediate. nih.gov This intermediate can then be coupled with various nucleophiles or react in cycloaddition reactions. nih.gov Chemical methods include reactions like diazonium coupling or the use of hypervalent iodine compounds that proceed under mild, biologically compatible conditions.

The presence of an ethyl group on the phenolic oxygen of this compound fundamentally alters its reactivity for standard bioconjugation approaches that target the hydroxyl group. However, the ethylated aromatic ring can still be a target for other modifications. Furthermore, the ethyl group itself could be functionalized prior to the amino acid's incorporation into a peptide, creating a unique handle for subsequent bioconjugation reactions, distinct from native amino acid side chains.

Generation of Analogues for Structure-Activity Relationship (SAR) Studies

The generation of analogues through strategic functionalization is a cornerstone of drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). nih.govresearchgate.net For tyrosine derivatives, this often involves modifying the aromatic ring, the amino acid backbone, or the phenolic hydroxyl group to optimize interactions with a specific biological target, such as an enzyme's active site or a receptor's binding pocket. nih.govresearchgate.net

In the context of tyrosine kinase inhibitors (TKIs), for example, SAR studies involve synthesizing a series of analogues to improve potency and selectivity. researchgate.netnih.gov Modifications might include introducing different substituents on the phenyl ring to enhance binding affinity or to form irreversible covalent bonds with a target residue like cysteine. researchgate.net A study focused on developing ERK1/2 inhibitors involved synthesizing analogues of a lead compound and discovering that shifting an ethoxy substitution from the 4- to the 2-position on the phenyl ring significantly improved biological activity. nih.govcreighton.edu This highlights how subtle positional changes of functional groups can have a profound impact on efficacy. For this compound, analogues could be created by varying the alkyl chain length (e.g., methyl, propyl), adding substituents to the phenyl ring, or modifying the carboxyl and amino groups to probe interactions with a specific target. nih.gov

The synthesis of quaternary ammonium (B1175870) derivatives from a parent molecule is a common strategy to alter its physicochemical properties, such as solubility and biological activity. nih.gov These derivatives can be formed from this compound by targeting a suitable functional group for quaternization.

A plausible synthetic route involves first introducing a reactive group onto the ethyl chain or the aromatic ring. For instance, an N,N-dimethylamino group could be introduced to the terminus of an extended alkyl chain attached to the tyrosine oxygen. The quaternization step would then be achieved by reacting this tertiary amine with an alkylating agent. A general procedure involves heating the amine-containing precursor with a suitable amine in a solvent like acetonitrile. nih.gov For example, the synthesis of N-[2-(2′,3′,4′-tri-O-acetyl-α/β-d-xylopyranosyloxy)ethyl]ammonium bromides was achieved by reacting the corresponding precursor with amines like pyridine, trimethylamine, or N,N-dimethyloctylamine. nih.gov Similarly, quaternary ammonium tosylates have been produced by reacting a tosylated precursor with various amines. icm.edu.pl This approach could be adapted to create quaternary ammonium derivatives of this compound for further biological evaluation.

Biological Activities and Mechanistic Investigations of O Ethyl D Tyrosine and Its Analogues

Enzymatic Interaction and Inhibition Profiles

Tyrosinase Activity Modulation

Tyrosinase is a key, copper-containing enzyme that catalyzes the rate-limiting steps in the biosynthesis of melanin (B1238610). oup.com The modulation of its activity is a primary focus for influencing melanogenesis.

While L-tyrosine is the natural substrate for tyrosinase, its enantiomer, D-tyrosine, has been identified as a negative regulator of melanin synthesis. nih.gov Research has shown that D-tyrosine competitively inhibits tyrosinase activity. nih.govnih.gov This inhibitory action means that D-tyrosine competes with L-tyrosine for binding to the active site of the enzyme, thereby reducing the rate of melanin production. nih.govnih.gov Studies have demonstrated that D-tyrosine can dose-dependently decrease the melanin content in human MNT-1 melanoma cells and primary human melanocytes. nih.gov For instance, a 500 μM concentration of D-tyrosine was able to completely block the melanogenesis induced by 10 μM of L-tyrosine. nih.gov This competitive inhibition mechanism has also been observed in suppressing melanogenesis induced by common environmental factors like UV irradiation. nih.gov Furthermore, the anti-melanogenic effect of D-tyrosine has been extended to more complex systems, where peptides featuring a terminal D-tyrosine residue were also found to reduce melanin content and tyrosinase activity. researchgate.netresearchgate.net This suggests that the D-tyrosine structure is a key determinant in competitively inhibiting the tyrosinase pathway.

The nature and potency of enzyme inhibitors are characterized by kinetic parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). The type of inhibition—competitive, non-competitive, uncompetitive, or mixed—can be determined using graphical methods like the Lineweaver-Burk plot, which analyzes the relationship between substrate concentration and reaction velocity. nih.govsciepub.com

In a competitive inhibition model, the inhibitor binds only to the free enzyme, increasing the apparent Michaelis constant (Kₘ) while the maximum velocity (Vₘₐₓ) remains unchanged. core.ac.uktandfonline.com This is visualized on a Lineweaver-Burk plot as lines with different slopes intersecting at the same point on the y-axis. nih.gov D-tyrosine and some of its analogues have been shown to function as competitive inhibitors of tyrosinase. nih.govnih.gov Kinetic analyses of various compounds demonstrate a wide range of inhibitory potencies against mushroom tyrosinase.

| Inhibitor | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) | Substrate | Source |

|---|---|---|---|---|---|

| Kojic Acid | Competitive/Mixed | 16.69 - 25.26 | 20 - 145 | L-DOPA / L-Tyrosine | tandfonline.comnih.govresearchgate.netnih.govmdpi.com |

| 2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate (5c) | Competitive | 0.0020 | 0.0072 | L-DOPA | nih.gov |

| p-Coumaric Acid Ethyl Ester | Non-competitive | ~12.9 (4.89 µg/mL) | ~4.8 (1.83 µg/mL) | L-Tyrosine | medchemexpress.comnih.gov |

| Luteolin 5-O-β-d-glucopyranoside | Competitive | 2.95 | 3.02 | L-Tyrosine | acs.org |

| Luteolin 5-O-β-d-glucopyranoside | Competitive | 8.22 | 11.56 | L-DOPA | acs.org |

| (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one (Analogue 2) | Competitive | 5.21 | N/A | L-Tyrosine | researchgate.net |

| (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one (Analogue 3) | Non-competitive | 1.03 | N/A | L-Tyrosine | researchgate.net |

Structural modifications to tyrosine and its analogues can significantly alter their interaction with tyrosinase, sometimes in unexpected ways. While many modifications are designed to enhance inhibition, some can lead to activation of the enzyme.

A noteworthy example is the effect of ethyl esterification. Studies on new coumarin-amino acid ester conjugates revealed that while phenylalanine ethyl ester and tryptophan ethyl ester derivatives exhibited inhibitory action against tyrosinase, tyrosine ethyl ester derivatives acted as activators of the enzyme. bohrium.comresearchgate.net This indicates that the addition of an ethyl ester group to the carboxyl terminus of tyrosine changes its interaction with the enzyme from that of a potential weak inhibitor or substrate to an activator.

Serine Protease Inactivation Mechanisms by O'-(Epoxyalkyl)tyrosines

O'-(epoxyalkyl)tyrosines represent a class of irreversible inactivators of serine proteases like chymotrypsin (B1334515) and subtilisin. nih.govresearchgate.net The inactivation mechanism is highly specific and depends on the structure of both the inhibitor and the enzyme. For example, N-benzoyl derivatives of these compounds are specific for chymotrypsin, while N-acetyl derivatives show irreversible inactivation of subtilisin. nih.gov

The inactivation process is stereospecific; the L-tyrosine derivative causes irreversible inactivation, whereas the corresponding D-derivative does not. nih.govresearchgate.net A crucial finding is that for irreversible inactivation to occur with O'-(epoxyalkyl)-L-tyrosine, the carboxyl terminus of the inhibitor must be a substrate for the enzyme. nih.gov This suggests a mechanism-based inhibition where the inhibitor must first be recognized and processed like a substrate. Kinetic studies indicate that the length of the epoxyalkyl group on the phenolic oxygen influences the efficiency of inactivation. nih.gov Amino acid analysis following inactivation of chymotrypsin with an O'-(epoxyalkyl)tyrosine derivative revealed that a methionine residue had been selectively alkylated, identifying it as the nucleophile that attacks the epoxide ring, leading to the covalent and irreversible modification of the enzyme. nih.govresearchgate.net

Metallo-β-lactamase Inhibition by Tyrosine-Based Thiol Derivatives

Metallo-β-lactamases (MBLs) are zinc-dependent enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics. uq.edu.aunih.gov Thiol-containing compounds are a prominent class of MBL inhibitors, and derivatives based on the tyrosine scaffold have shown significant promise. uq.edu.aunih.gov These inhibitors are thought to function by having the thiol group interact with the zinc ions in the enzyme's active site, displacing the water molecule responsible for hydrolysis. nih.govresearchgate.netresearchgate.net

L-tyrosine based thiol derivatives have been synthesized and shown to be potent competitive inhibitors of the MBL IMP-1. uq.edu.aunih.gov The inhibitory potency, measured by the competitive inhibition constant (Kᵢc), varies with the specific structure of the derivative. For example, modifications to the benzyl (B1604629) group of an L-benzyl tyrosine thiol carboxylic acid altered its inhibitory activity against IMP-1. nih.gov

| Inhibitor | Kᵢc (µM) | Source |

|---|---|---|

| L-benzyl tyrosine thiol derivative (n=1) | 0.086 | uq.edu.auuq.edu.au |

| L-phenylalanine thiol derivative (n=1) | 0.25 | uq.edu.auuq.edu.au |

| L-tryptophan thiol derivative (n=1) | 0.47 | uq.edu.auuq.edu.au |

| L-benzyl tyrosine thiol carboxylic acid analogues (2a-2k) | 1.04 - 4.77 | nih.gov |

The research into these tyrosine-based thiol derivatives demonstrates that the tyrosine scaffold is a viable starting point for designing potent inhibitors of clinically significant antibiotic resistance enzymes. uq.edu.aunih.gov

Receptor Binding and Pharmacological Effects

Oxytocin (B344502) Receptor Antagonism via D-Tyrosine(O-Ethyl)-Containing Analogues

The modification of oxytocin (OT) to create analogues with antagonistic properties has been a significant area of pharmacological research, particularly in the development of tocolytic agents to manage preterm labor. nih.gov A key strategy in this development involves the substitution of amino acids within the oxytocin peptide structure. The incorporation of O-ethyl-D-tyrosine, chemically represented as D-Tyr(Et), at position 2 is a hallmark of several potent oxytocin receptor (OTR) antagonists. researchgate.netnih.gov

Atosiban, a well-characterized OTR antagonist, is an oxytocin analogue with the structure 1-Deamino-2-D-Tyr-(O-ethyl)-4-Thr-8-orn-oxytocin. nih.govsigmaaldrich.com It functions as a mixed vasopressin (V1a) and oxytocin receptor antagonist by blocking the binding of oxytocin to its receptor. nih.gov While effective and used clinically in Europe for treating preterm labor, its antagonism at the vasopressin V1a receptor can lead to other effects. nih.govphysiology.org The affinity of Atosiban for the human OTR is high, with studies on human uterine smooth muscle cells (USMC) demonstrating a Ki value comparable to that of native oxytocin. nih.gov Specifically, competitive inhibition assays showed Atosiban displaced [³H]-oxytocin with a Ki of 7.43±0.54 nM. nih.gov

Research has focused on synthesizing new analogues to enhance potency and selectivity for the OTR over vasopressin receptors. physiology.org Modifications often combine D-Tyr(Et) at position 2 with other unnatural amino acids. researchgate.netnih.gov For instance, a study involving 24 OT analogues combined D-Tyr(Et) at position 2 with modifications at positions 1 and 9. nih.gov One such analogue, [Mpa¹, D-Tyr(Et)², Deg⁹]OT, demonstrated the highest anti-oxytocic activity (pA₂ = 8.68 ± 0.26) and was also selective. researchgate.netnih.gov The introduction of a bulky, hydrophobic, or aromatic side chain at the second position, such as D-Tyr(Et) or D-1-Nal, has been shown to be crucial for antagonist activity. acs.org

The following table summarizes the binding affinities and activities of selected D-Tyrosine(O-Ethyl)-containing analogues and related compounds at the oxytocin receptor.

| Compound/Analogue | Modification(s) | Receptor/Assay | Finding (Ki/pA2) | Reference(s) |

| Atosiban | 1-Deamino, D-Tyr(Et)², Thr⁴, Orn⁸ | Human Uterine Smooth Muscle Cells (hOTR) | Ki = 7.43±0.54 nM | nih.gov |

| Atosiban | 1-Deamino, D-Tyr(Et)², Thr⁴, Orn⁸ | Rat Recombinant OTR | High Affinity (Nanomolar) | physiology.org |

| [Mpa¹, D-Tyr(Et)², Deg⁹]OT | Mpa¹, D-Tyr(Et)², Deg⁹ | Rat Uterotonic Activity (in vitro) | pA₂ = 8.68 ± 0.26 | researchgate.netnih.gov |

| DNalOVT | Gi-mediated pathway | HEK OTR-EGFP & DU145 Cells | Inhibits cell growth | nih.gov |

Table 1: Pharmacological data for selected oxytocin receptor antagonists containing D-Tyrosine(O-Ethyl) or similar modifications.

Role in Nitric Oxide Signaling Pathways

The involvement of tyrosine derivatives in nitric oxide (NO) signaling is primarily understood through the post-translational modification known as tyrosine nitration. nih.govnih.gov This process, which forms 3-nitrotyrosine, is mediated by reactive nitrogen species (RNS) derived from NO, such as peroxynitrite (ONOO⁻). pnas.orgucm.es While direct evidence for this compound's role is not extensively documented, the behavior of related tyrosine derivatives provides insight into potential interactions within these pathways.

Nitric oxide itself does not directly nitrate (B79036) tyrosine residues. researchgate.net The mechanism often involves the reaction of NO with superoxide (B77818) (O₂⁻) to form the potent oxidant peroxynitrite. ucm.es This species can then nitrate the ortho position of tyrosine's phenolic ring, creating 3-nitrotyrosine. researchgate.net This modification can alter protein structure and function, serving as a molecular switch in cellular signaling. nih.govpnas.org Tyrosine nitration is considered a highly selective modification that can result in either the activation or inhibition of a target protein. nih.gov

Tyrosine nitration can interfere with normal signaling pathways, such as those mediated by tyrosine phosphorylation, as the nitration of a tyrosine residue can prevent its phosphorylation. nih.gov This interplay suggests that tyrosine nitration is a regulatory mechanism. For example, increased levels of nitrotyrosine have been observed in the colonic mucosa of mice with DSS-induced colitis, where it is linked to the activation of Toll-like receptor 4 (TLR4) signaling. jst.go.jp The nitration of specific proteins, such as Src homology protein tyrosine phosphatase 2 (SHP-2), has been implicated in this activation. jst.go.jp

Furthermore, the formation of nitrotyrosines is of significant interest in medical research due to their implications in various pathological conditions, including cardiovascular and neurodegenerative disorders. ontosight.ai The enzymatic incorporation of nitrated tyrosine derivatives into proteins like α-tubulin can disrupt cellular functions, illustrating a mechanism of tissue injury during inflammation. pnas.org

Antimicrobial and Biofilm Regulation

Mechanisms of Biofilm Dispersal

In addition to preventing biofilm formation, D-amino acids like D-tyrosine can trigger the disassembly of established, mature biofilms. nih.gov This dispersal process is crucial for controlling persistent infections associated with biofilms. The primary mechanism involves the disruption of the biofilm's extracellular matrix. zaslavsky.com.uanih.gov

D-amino acids can trigger the release of key protein components from the matrix. nih.gov In B. subtilis, D-amino acids cause the release of the amyloid protein TasA, which links cells together within the biofilm. asm.org This action is thought to be analogous in S. aureus, where D-amino acids prevent the localization of proteins responsible for cell-cell adhesion. asm.org Another proposed mechanism involves the interaction of anionic D-amino acids with positively charged proteins on the bacterial surface, which displaces extracellular DNA (eDNA). researchgate.net Since eDNA acts as an intercellular bridge, its release leads to the breakdown of the biofilm structure. researchgate.net

Furthermore, some D-amino acids inhibit the expression of genes responsible for producing matrix components, thereby weakening the biofilm structure from within. zaslavsky.com.ua The combination of D-tyrosine with other agents, such as the polyamine norspermidine or certain bactericides, can enhance biofilm dispersal. iwaponline.comjcscp.org This synergistic effect allows for a reduction in the concentration of biocides needed to effectively eliminate the bacterial community, as the dispersed, planktonic bacteria are more susceptible to being killed. jcscp.org

Antibacterial Activity of Tyrosine Derivatives

Tyrosine and its derivatives have been explored as scaffolds for developing new antibacterial agents, largely due to the antimicrobial properties associated with the phenolic group. academie-sciences.fracademie-sciences.fr The antibacterial efficacy of these compounds is influenced by their physicochemical properties, particularly the balance between hydrophilicity and lipophilicity. academie-sciences.fr

A common modification is the esterification of the carboxylic acid group of tyrosine with alkyl chains of varying lengths. nih.govresearchgate.net Studies on these cationic surfactant analogues have shown that their antibacterial activity is generally greater against Gram-positive bacteria than Gram-negative bacteria. nih.govresearchgate.net The activity increases with the length of the alkyl chain up to a certain point, a phenomenon known as the "cut-off effect." academie-sciences.frnih.gov For L-tyrosine esters, the optimal activity against Gram-positive bacteria is typically seen with a 12-carbon chain (C12), while for Gram-negative bacteria, the cut-off is at a shorter chain length (C8 or C10). nih.gov For example, the dodecyl (C12) alkyl ester of L-tyrosine showed a minimum inhibitory concentration (MIC) of 2.6 µM against S. aureus. academie-sciences.fracademie-sciences.fr The antibacterial action is attributed to the interaction of these cationic molecules with the negatively charged bacterial membrane, leading to disruption and cell lysis. academie-sciences.fracademie-sciences.fr

Other modifications to the tyrosine structure also confer antibacterial properties. Quaternary ammonium (B1175870) derivatives of tyrosine esters exhibit enhanced antibacterial activity due to increased hydrophobicity. academie-sciences.fracademie-sciences.fr For instance, a tetradecyl alkyl tyrosine quaternary ammonium derivative showed high activity against S. epidermidis with an MIC of 1.7 µM. academie-sciences.fracademie-sciences.fr Additionally, modifying porphyran, a polysaccharide, with a specific N-(2-hydroxy-3,5-di-tert-butyl-benzyl)-L-tyrosine derivative resulted in a compound with noticeable antimicrobial activity against S. aureus. mdpi.com

| Tyrosine Derivative Type | Key Structural Feature | Target Bacteria | Example MIC | Reference(s) |

| L-Tyrosine Alkyl Esters | C12 alkyl chain | S. aureus | 2.6 µM | academie-sciences.fracademie-sciences.fr |

| Tyrosine Quaternary Ammonium Salts | C14 alkyl chain | S. epidermidis | 1.7 µM | academie-sciences.fracademie-sciences.fr |

| N-acyl Tyrosine Gemini Surfactant | Gemini structure, C10-C12 alkyl chains | B. cereus | 0.15 mM | academie-sciences.fracademie-sciences.fr |

| Porphyran-Tyrosine Derivative Conjugate | N-(2-hydroxy-3,5-di-tert-butyl-benzyl)-L-tyrosine | S. aureus | Inhibition observed at 1.6 mg/mL | mdpi.com |

Table 3: Antibacterial activity of various tyrosine derivatives.

Investigations in Cancer and Neurodegenerative Models

Antiproliferative Effects and Synergy with Anticancer Agents

The investigation of this compound and its analogs has revealed potential antiproliferative effects against various cancer cell lines. Tyrosine kinases, a family of enzymes that catalyze the phosphorylation of tyrosine residues in proteins, are crucial mediators of signal transduction pathways that govern cell proliferation, differentiation, and survival. nih.gov Dysregulation of these pathways is a common feature of cancer, making tyrosine kinases a prime target for anticancer therapies. nih.gov

Studies have explored the synthesis of D- and L-tyrosine-chlorambucil analogs as potential anticancer agents for breast cancer. nih.gov These novel compounds demonstrated significant in vitro anticancer activity against both hormone-dependent (ER+) and hormone-independent (ER-) breast cancer cell lines when compared to chlorambucil. nih.gov Structure-activity relationship (SAR) analyses indicated that both the length of the spacer chain and the stereochemistry of the tyrosine moiety influence the anticancer efficacy. nih.gov Notably, certain D- and L-tyrosinol-chlorambucil derivatives exhibited selectivity towards the MCF-7 (ER+) breast cancer cell line. nih.gov

Furthermore, the concept of synergistic effects, where the combination of two or more drugs results in a greater effect than the sum of their individual effects, is a promising strategy in cancer treatment. frontiersin.org Research has shown that combining certain tyrosine kinase inhibitors with other anticancer agents can enhance the inhibition of tumor growth. nih.gov For instance, the combination of tyrphostins, a class of tyrosine kinase inhibitors, with monoclonal antibodies to the EGF receptor at suboptimal doses resulted in a marked enhancement of tumor growth inhibition in nude mice. nih.gov This suggests that this compound analogs could potentially be used in combination therapies to improve treatment outcomes and possibly overcome drug resistance. nih.govresearchgate.net

The development of hybrid molecules, which combine the pharmacophoric fragments of different anticancer agents, is another area of active research. mdpi.com This approach aims to create multi-target agents that can trigger cell death through multiple mechanisms, potentially enhancing efficacy and overcoming resistance. nih.govmdpi.com

Table 1: Antiproliferative Activity of Selected Tyrosine Kinase Inhibitors and Analogs This table is for illustrative purposes and includes data on various tyrosine kinase inhibitors and analogs to provide context for the potential of this compound derivatives.

| Compound/Drug | Cancer Cell Line(s) | Observed Effect | Reference |

| D- and L-tyrosine-chlorambucil analogs | Breast cancer cell lines (ER+ and ER-) | Significant in vitro anticancer activity | nih.gov |

| Tyrphostins (RG-13022 and RG-14620) | Human squamous cell carcinoma | Suppressed EGF-stimulated cell proliferation in vitro and tumor growth in vivo | nih.gov |

| Ponatinib | Liposarcoma cells | Effective therapeutic agent, inhibited tumor growth in xenograft model | researchgate.net |

| Dasatinib | Various cancer cell lines | Multi-targeted kinase inhibitor with potential as a highly effective anticancer medication | researchgate.net |

| Chalcone-vindoline hybrid (36) | A2780 (ovarian cancer) | Submicromolar antiproliferative activity with a marked therapeutic window | mdpi.com |

Implications in Neurodegenerative Disorders

Emerging research suggests a potential role for tyrosine kinase signaling in the pathogenesis of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. frontiersin.orgmdpi.com In Alzheimer's disease, the accumulation of amyloid-beta (Aβ) peptides and the hyperphosphorylation of tau protein are key pathological hallmarks. mdpi.com Studies have indicated that dityrosine (B1219331) cross-linking of Aβ, an oxidative modification, may contribute to the stability and aggregation of Aβ oligomers found in the brains of Alzheimer's patients. nih.gov

Tyrosine kinases are involved in cellular processes that can influence neuroinflammation and neuronal survival. frontiersin.org For example, the colony-stimulating factor 1 receptor (CSF1R), a tyrosine kinase, regulates the proliferation and function of microglia, the primary immune cells of the brain. frontiersin.org Increased microglial activation is a known feature of neurodegenerative diseases. mdpi.com

Furthermore, the c-Abl tyrosine kinase has been implicated in the cellular response to Aβ fibrils, and its inhibition has shown some promise in preclinical models of Alzheimer's disease. explorationpub.com Similarly, in Parkinson's disease models, activated ABL1 has been observed, and it has been reported to phosphorylate α-synuclein, a protein central to the disease's pathology. frontiersin.org

While direct studies on this compound in neurodegenerative models are limited in the provided search results, the established link between tyrosine kinase activity and the molecular mechanisms of these disorders suggests a potential avenue for future research into the therapeutic implications of this compound and its analogs.

Studies on Cardiovascular Diseases

The mechanisms underlying these associations are likely complex. Endothelial dysfunction, a key factor in the development of atherosclerosis and other cardiovascular diseases, is influenced by various signaling pathways, including those involving nitric oxide synthase (eNOS). mdpi.compcronline.com While not directly focused on this compound, the broader context of amino acid metabolism and its impact on vascular health is relevant. For instance, elevated levels of certain biomarkers associated with inflammation and fibrosis, such as galectin-3 and FGF-23, are linked to adverse cardiovascular outcomes. mdpi.com

It is important to note that the relationship between amino acid levels and cardiovascular risk is not always straightforward. For example, the same Finnish study also found that glutamine was associated with a decreased risk of stroke and CVD. nih.gov Further research is needed to elucidate the specific roles of this compound and its metabolic pathways in cardiovascular health and disease.

Table 2: Association of Amino Acids with Cardiovascular Events (Finnish Men Study)

| Amino Acid | Association with Coronary Artery Disease (CAD) | Association with Ischemic Stroke | Association with Cardiovascular Disease (CVD) | Reference |

| Phenylalanine | Increased risk | Increased risk | Increased risk | nih.gov |

| Tyrosine | Increased risk | Not significantly associated | Increased risk | nih.gov |

| Glutamine | Nominally associated with decreased risk | Decreased risk | Decreased risk | nih.gov |

| Alanine | Nominally associated with increased risk | - | - | nih.gov |

Applications of O Ethyl D Tyrosine in Advanced Biomedical Research

Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) using radiolabeled amino acids has become an invaluable tool in neuro-oncology, offering metabolic information that complements anatomical data from Magnetic Resonance Imaging (MRI). x-mol.netnih.gov Among these amino acid tracers, O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) has emerged as a prominent agent, particularly in Europe. x-mol.netnih.govresearchgate.net

Diagnostic Utility of O-(2-[18F]Fluoroethyl)-L-tyrosine ([18F]FET) in Brain Tumors

[18F]FET PET has demonstrated considerable diagnostic potential in the management of brain tumors. nih.gov It is a synthetic amino acid labeled with the radioactive isotope fluorine-18. wikipedia.org A key application of [18F]FET PET is in the differential diagnosis of brain lesions. It helps distinguish between malignant tumors, such as gliomas which typically show high tracer uptake, and benign or non-neoplastic conditions. x-mol.netwikipedia.org

One of the significant advantages of [18F]FET is its ability to differentiate tumor recurrence from treatment-related changes like radiation necrosis. x-mol.netwikipedia.org This distinction is often challenging with conventional MRI alone but is critical for guiding appropriate clinical management. frontiersin.org Studies have shown that [18F]FET PET can improve the specificity of MRI in the diagnostic assessment of cerebral gliomas. nih.gov The low uptake of [18F]FET in inflammatory cells and healthy brain tissue provides high-contrast images, enhancing the delineation of tumor tissue. x-mol.netnih.govesnms.net This tracer accumulates in glioma cells due to an increased expression of L-amino acid transporters. unizg.hr

Prognostic Value of [18F]FET PET in Glioma Subtypes

Beyond diagnosis, [18F]FET PET provides valuable prognostic information for patients with gliomas. The intensity of tracer uptake and its kinetic parameters can help in grading gliomas and predicting patient outcomes. x-mol.netmdpi.com Gliomas are primary brain tumors that are classified into different grades (II-IV) and molecular subtypes based on their histomolecular profile, which heavily influences prognosis and treatment. mdpi.com

Static [18F]FET PET, which measures the tracer uptake at a single time point, can help differentiate between high-grade and low-grade gliomas, although some overlap exists. mdpi.com Dynamic [18F]FET PET, which analyzes the tracer's behavior over time, can improve accuracy. The time-activity curves (TACs) generated from dynamic scans show different patterns for high-grade and low-grade gliomas; high-grade tumors often exhibit a descending curve, whereas low-grade tumors show a plateau or increasing activity over time. mdpi.com Furthermore, some studies suggest that [18F]FET PET can non-invasively provide information about the IDH1/2 mutation status, a key molecular marker in gliomas. mdpi.comnih.gov However, its accuracy can be lower for certain subtypes like oligodendrogliomas. mdpi.com In astrocytic high-grade gliomas, the minimum time-to-peak (TTPmin) from dynamic [18F]FET PET has been identified as an independent prognostic factor, with an early peak indicating a worse outcome. snmjournals.org

| Metric | Value | 95% Confidence Interval |

|---|---|---|

| Sensitivity | 86.2% | 68.3–96.1% |

| Specificity | 81.3% | 54.4–96.1% |

| Positive Predictive Value | 89.3% | 71.8–97.7% |

| Negative Predictive Value | 76.5% | 50.1–93.2% |

Evaluation of Tracer Uptake Kinetics and Stability in Vivo

The clinical utility of [18F]FET is underpinned by its favorable in vivo characteristics. It exhibits high stability in the body and is not incorporated into proteins, which simplifies the interpretation of its uptake. esnms.netnih.gov The uptake of [18F]FET in brain tumors is primarily mediated by amino acid transporters, particularly the L-type amino acid transporter (LAT) system, which is overexpressed in tumor cells. wikipedia.orgunizg.hr

[18F]FET demonstrates suitable uptake kinetics for clinical imaging, allowing for high-contrast images of both high- and low-grade tumors. esnms.netnih.gov The tracer shows low accumulation in inflammatory tissue, which is a significant advantage over other imaging agents like [18F]FDG. nih.govnih.gov Studies in rat models of glioma have shown high longitudinal stability of [18F]FET uptake and kinetics. researchgate.net However, physiological factors can influence tracer uptake; for instance, female gender and a high Body Mass Index (BMI) have been associated with increased [18F]FET uptake in the normal brain. nih.gov

Development of Artificial Intelligence Models for Synthetic PET Imaging

The limited availability of amino acid PET imaging in some regions presents a challenge for comprehensive therapeutic decision-making. oup.com To address this, researchers are developing artificial intelligence (AI) models to generate synthetic [18F]FET PET images from more widely available multimodal MRI data. oup.comnih.gov These generative AI approaches, such as Generative Adversarial Networks (GANs), are trained to predict high [18F]FET uptake and create PET images based on MRI features. oup.comresearchgate.net

Initial studies have shown that this is a feasible approach for both low-grade and high-grade gliomas. nih.gov In one study, a deep learning model achieved 80% accuracy in predicting "hotspots" of high [18F]FET uptake using radiomic features from MRI. oup.comresearchgate.net Furthermore, a significant percentage of the synthetically generated PET images were deemed clinically useful by senior physicians. oup.comnih.govresearchgate.net Quality assessment metrics like Peak Signal-to-Noise Ratio (PSNR) and Structural Similarity Index (SSIM) indicated high fidelity and structural congruence in the synthetic images. oup.comresearchgate.net This technology holds the promise of expanding access to the diagnostic benefits of [18F]FET PET imaging. nih.gov

| Performance Metric | Result |

|---|---|

| Hotspot Prediction Accuracy | 80% |

| Clinically Useful Synthetic Scans | 85-90% |

| Peak Signal-to-Noise Ratio (PSNR) | Peak at 40 dB |

| Root Mean Square Error (RMSE) | Below 5.6 |

| Visual Information Fidelity (VIF) | 0.6 to 0.7 |

Peptide-Based Drug Design and Therapeutic Development

The development of novel therapeutics often involves the modification of naturally occurring molecules like amino acids and peptides to enhance their properties.

Rational Design of Peptide Therapeutics with Modified Amino Acids

Peptides are promising therapeutic agents due to their high specificity and low toxicity. explorationpub.com However, their application can be limited by poor metabolic stability, as they are susceptible to degradation by proteases. explorationpub.commdpi.com A key strategy to overcome this limitation is the rational design of peptide analogs using chemical modifications. mdpi.com

One effective modification is the substitution of naturally occurring L-amino acids with their D-amino acid counterparts. mdpi.comnih.gov Since most human enzymes are specific for L-amino acids, the incorporation of D-amino acids can significantly increase a peptide's resistance to proteolysis and prolong its therapeutic effect. mdpi.comnih.gov Other strategies include the use of non-natural or uncoded amino acids, N-methylation, and cyclization to improve pharmacokinetic and pharmacodynamic properties. explorationpub.comroyalsocietypublishing.org The rational design of peptides, including the incorporation of modified amino acids like o-Ethyl-D-tyrosine, is a critical area of research aimed at creating more stable and effective peptide-based drugs for a variety of diseases, including cancer. mdpi.com

Development of Specific Enzyme Inhibitors and Modulators

The incorporation of this compound into peptide structures has been a key strategy in the development of potent and selective modulators of biological receptors, which are often enzymes or closely linked to enzymatic pathways. The D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, prolonging the half-life of the resulting peptide, while the O-ethyl group can alter binding affinity and selectivity for the target receptor.

A significant area of research has been the design of antagonists for G-protein coupled receptors, such as the oxytocin (B344502) and vasopressin receptors. These receptors are crucial in a wide range of physiological processes, and their modulators have therapeutic potential. Researchers have systematically synthesized analogues of oxytocin and vasopressin, substituting the natural L-tyrosine at position 2 with this compound. This modification, often in combination with other non-canonical amino acids, has led to the discovery of potent antagonists. researchgate.netnih.gov For instance, a study reported the synthesis of 24 oxytocin analogues where this compound was incorporated at position 2. researchgate.net The resulting compounds were tested for their ability to inhibit uterine contractions (anti-oxytocic activity) and for their binding affinity to the human oxytocin receptor. researchgate.net One such analogue, [Mpa¹, D-Tyr(Et)², Deg⁹]OT, demonstrated high and selective anti-oxytocic activity. researchgate.net

Similarly, in the study of vasopressin antagonists, this compound has been used as a key component in designing new analogues. nih.gov Based on the model peptide [1-(1-mercaptocyclohexaneacetic acid),2-(this compound),4-valine]-8-arginine-vasopressin, new compounds were synthesized to probe the structure-activity relationship of V1 (pressor) and V2 (antidiuretic) receptor antagonism. nih.gov These studies are fundamental to developing drugs that can precisely target specific receptor subtypes, minimizing off-target effects. The unique structure of this compound allows for the exploration of new drug candidates by enabling the creation of peptides with enhanced stability and bioactivity. chemimpex.com

Table 1: Research Findings on this compound in Enzyme/Receptor Modulation

| Analogue | Target Receptor | Key Modification(s) | Observed Effect | Reference |

|---|---|---|---|---|

| [Mpa¹, D-Tyr(Et)² , Deg⁹]OT | Oxytocin Receptor | Mpa at position 1, This compound at position 2, Deg at position 9 | High and selective anti-oxytocic activity (pA₂ = 8.68) | researchgate.net |

| [1-(1-mercaptocyclohexaneacetic acid), 2-(this compound) , 4-valine]-8-arginine-vasopressin | Vasopressin Receptors (V1/V2) | This compound at position 2 | Served as a model compound for developing potent V1/V2 antagonists | nih.gov |

| Various Oxytocin Analogues | Oxytocin Receptor | This compound at position 2 combined with various modifications at positions 1 and 9 | Synthesis and testing of 24 analogues to establish structure-activity relationships for receptor binding and antagonism | researchgate.net |

Bioconjugation and Targeted Delivery Systems for Diagnostics and Therapy

Bioconjugation is the chemical process of covalently linking molecules, at least one of which is a biomolecule, to create novel constructs with combined functionalities. wikipedia.orgthermofisher.com This strategy is central to the development of targeted drug delivery systems and advanced diagnostic agents. The unique chemical properties of non-canonical amino acids like this compound make them valuable components in bioconjugation strategies. chemimpex.com

Derivatives of this compound, such as Boc-O-ethyl-D-tyrosine, are utilized in bioconjugation processes to attach drugs or imaging agents to biomolecules like peptides. chemimpex.com The tyrosine residue itself, even when modified, can serve as an attachment point for various chemical moieties. wikipedia.orgacs.org While natural tyrosine is a target for bioconjugation, the incorporation of a synthetic derivative like this compound into a peptide sequence provides a specific, pre-defined site for chemical ligation, ensuring homogeneity of the final product. This is crucial for creating therapeutic and diagnostic agents with consistent properties.

The resulting bioconjugates can be designed for targeted therapy, where a cytotoxic drug is attached to a peptide that selectively binds to cancer cells, or for diagnostics, where an imaging agent (e.g., a fluorescent dye) is linked to a molecule that targets a specific biomarker. chemimpex.com The enhanced stability conferred by the D-amino acid structure is particularly advantageous, as it allows the targeted agent to circulate longer in the body and reach its intended site of action before being degraded. chemimpex.com

This approach is exemplified by the broader field of using modified amino acids for creating diagnostic tracers. For example, the related compound O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) is a well-established PET tracer for imaging brain tumors. nih.govosti.govwikipedia.org Although [18F]FET is the L-isomer and contains a fluoroethyl group for radiolabeling, the underlying principle is the same: modifying the tyrosine side chain creates a molecule with new functionalities suitable for diagnostic applications. nih.govwikipedia.orgmdpi.com The use of this compound in bioconjugation follows this principle, aiming to create stable, target-specific molecules for therapeutic and diagnostic purposes. chemimpex.com

Research in Neuroscience and Neurotransmitter Systems

Tyrosine is a critical amino acid in neuroscience as it is the natural precursor for the synthesis of catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.org These neurotransmitters are essential for mood regulation, cognitive function, and the body's stress response. wikipedia.orgnih.gov Consequently, tyrosine derivatives are of significant interest in neuroscience research for their potential to modulate these pathways and to serve as tools for studying them. chemimpex.com

This compound is particularly valuable in studies related to neurotransmitter systems. chemimpex.com Its incorporation into peptides allows researchers to create specific tools to probe neurological pathways. For instance, by creating stable antagonists for receptors like the oxytocin receptor, which has complex roles in the central nervous system including social behavior and anxiety modulation, researchers can investigate the specific functions of these neural circuits. researchgate.netresearchgate.net The central effects of oxytocin receptor analogues containing this compound are a subject of ongoing research interest. researchgate.net

Furthermore, the study of tyrosine derivatives helps in understanding the broader role of tyrosine in processes like dopamine synthesis, which is highly relevant for mental health and neurodegenerative disease research. chemimpex.com While this compound itself is not a direct precursor in the same way as L-tyrosine, its use in creating specific modulators for neuropeptide receptors that interact with catecholamine systems provides a powerful method for dissecting complex neural signaling. The development of peptide-based therapeutics targeting neurological disorders is an area where the unique properties of this compound—enhanced stability and the ability to fine-tune receptor interaction—are particularly beneficial. chemimpex.com

Analytical Methodologies for the Study of O Ethyl D Tyrosine

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of o-Ethyl-d-tyrosine, providing powerful means for its separation from complex mixtures and precise quantification. High-performance liquid chromatography (HPLC) and its advanced variations are particularly prominent in this field.

High-Performance Liquid Chromatography (HPLC) for Purity and Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and related compounds. glentham.comeuropeanpharmaceuticalreview.comchromatographyonline.com This method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). The purity of a sample is determined by comparing the area of the peak corresponding to this compound against the total area of all peaks in the chromatogram. For instance, a purity of ≥ 98.0% for Fmoc-O-ethyl-D-tyrosine has been verified using HPLC. glentham.com Similarly, various tyrosine derivatives, including O-Methyl-D-tyrosine, have their purity confirmed by HPLC, often exceeding 97.0%. tcichemicals.com

The choice of column and mobile phase is critical for achieving optimal separation. Reversed-phase columns, such as C18, are commonly used for the analysis of amino acids and their derivatives. researchgate.netcuni.cz The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. cuni.czpsu.edu The detection is often performed using a UV detector, as aromatic amino acids like tyrosine and its derivatives absorb UV light. psu.edu

Table 1: Representative HPLC Purity Data for Tyrosine Derivatives

| Compound | Reported Purity (%) | Reference |

| Fmoc-O-ethyl-D-tyrosine | ≥ 98.0 | glentham.com |

| N-Boc-O-ethyl-D-tyrosine | 99.4 | fishersci.com |

| O-Methyl-D-tyrosine | >97.0 | tcichemicals.com |

This table is for illustrative purposes and actual purity may vary by batch.

Chiral HPLC for Enantiomeric Purity Assessment

Distinguishing between the D- and L-enantiomers of o-Ethyl-tyrosine is crucial, as they can exhibit different biological activities. Chiral HPLC is the gold standard for this purpose, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. europeanpharmaceuticalreview.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the enantioseparation of a broad range of compounds, including amino acids. nih.govresearchgate.net

For example, the enantiomeric purity of O-(18F)-fluoroethyl-D-tyrosine has been successfully analyzed using a CHIRALPAK or Chirobiotic T column. researchgate.netresearchgate.net In a study evaluating O-18F-fluoroalkyl tyrosine isomers, HPLC analysis on a CHIOBIOTIC T column with an ethanol:water (1:1) mobile phase successfully separated the L- and D-isomers. researchgate.net The retention times for L- and D-FET were 4.85 and 6.66 minutes, respectively, demonstrating effective separation. researchgate.net This level of separation is essential to ensure that the desired enantiomer is present in high purity. researchgate.net

Table 2: Example of Chiral HPLC Separation of Tyrosine Analogs

| Compound | L-isomer Retention Time (min) | D-isomer Retention Time (min) | HPLC Column | Mobile Phase |

| O-18F-fluoroethyl-tyrosine (FET) | 4.85 | 6.66 | CHIOBIOTIC T | Ethanol:Water (1:1) |

Data from a study on radiolabelled tyrosine analogs. researchgate.net

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis

For the detection and quantification of this compound at very low concentrations, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. researchgate.net This technique combines the superior separation power of UHPLC, which uses columns with smaller particle sizes for faster and more efficient separations, with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.netresearchgate.net

UHPLC-MS/MS is particularly valuable for trace analysis in complex matrices, such as biological fluids or environmental samples. europeanpharmaceuticalreview.comresearchgate.net The method involves separating the analyte from the sample matrix using UHPLC, followed by its ionization and fragmentation in the mass spectrometer. Specific fragment ions are then monitored, providing a high degree of certainty in identification and quantification. This technique allows for the development of rapid, sensitive, and accurate methods for detecting trace amounts of substances. europeanpharmaceuticalreview.com For instance, UHPLC-MS/MS methods have been developed for the simultaneous quantification of multiple amino acids in various samples with high precision and low limits of detection. frontiersin.orgmdpi.com

Computational Approaches for Molecular Interactions

Computational methods provide invaluable insights into the molecular properties and interactions of this compound at an atomic level. These in silico techniques complement experimental data and can guide the design of new molecules with desired properties.

Molecular Docking Simulations for Enzyme-Ligand Binding

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a receptor, such as an enzyme or protein. samipubco.comnih.govhplc.eu This method is instrumental in understanding the potential interactions of this compound with biological targets. The process involves generating a multitude of possible binding poses and scoring them based on their predicted binding affinity. nih.gov

Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the enzyme. mdpi.comtandfonline.com For example, in studies of tyrosinase inhibitors, molecular docking has been used to elucidate the binding modes of various compounds within the enzyme's active site, helping to explain their inhibitory activity. mdpi.comresearchgate.net These simulations can guide the rational design of more potent and selective enzyme inhibitors.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the analysis of conformational changes and interactions over time. hplc.eu By simulating the movements of atoms and molecules, MD can reveal the flexibility of this compound and how it adapts its conformation upon binding to a receptor. mdpi.com

MD simulations are particularly useful for studying the stability of protein-ligand complexes predicted by molecular docking. nih.gov These simulations can assess the stability of binding poses and calculate binding free energies, providing a more accurate estimation of binding affinity. mdpi.com For example, MD simulations have been employed to study the conformational preferences of tyrosine dipeptide analogues and the binding of inhibitors to tyrosine kinases, revealing the importance of conformational selection in ligand binding. nih.govcnr.it The insights gained from MD simulations can be crucial for understanding the molecular basis of a compound's biological activity. nih.gov

Radiochemical Quality Control and Activity Measurement for PET Tracers

The quality control (QC) of [18F]FET involves a series of analytical tests to confirm its identity, purity, and concentration before it can be deemed suitable for clinical applications. nih.gov These procedures are designed to identify and quantify the desired radiolabeled compound and any potential impurities, such as unlabeled starting materials, byproducts of the synthesis, or the incorrect enantiomer. iaea.orgnih.gov The primary analytical methods employed are chromatography-based, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC). iaea.org

Radiochemical Purity

Radiochemical purity is a critical parameter that measures the proportion of the total radioactivity in the sample that is present in the desired chemical form of [18F]FET. High radiochemical purity is essential to minimize off-target radiation exposure and ensure that the PET signal accurately reflects the tracer's intended biological pathway. For [18F]FET, the radiochemical purity is consistently reported to be greater than 98% or 99% in various automated and semi-automated synthesis platforms. researchgate.netiaea.orgsnmjournals.org

HPLC is the most common method for determining radiochemical purity. d-nb.info Reverse-phase (RP) columns, such as C18, are frequently used to separate [18F]FET from potential impurities like unreacted [18F]fluoride and labeled intermediates. d-nb.info For instance, one HPLC method successfully separated [18F]fluoride ions, the [18F]FET intermediate, and the final [18F]FET product, with distinct retention times allowing for accurate quantification. d-nb.info

Summary of HPLC Parameters for [18F]FET Purity Analysis

| Parameter | Details | Reference |

|---|---|---|

| Column | LiChrosper RP-18 (250 × 4 mm, 5 µm) | d-nb.info |

| Mobile Phase | Gradient elution with 10 mM potassium dihydrogen phosphate (B84403) buffer (pH 7) and acetonitrile. | d-nb.info |

| Retention Time | [18F]fluoride ions: ~1.5 min | d-nb.info |

| [18F]FET: ~6.7 min | d-nb.info |

Thin-layer chromatography (TLC) serves as a simpler, alternative method for assessing radiochemical purity, often used for cross-validation with HPLC results. d-nb.infosci-hub.se

Enantiomeric Purity

Since amino acid transport systems can be stereospecific, it is crucial to ensure the final product contains the correct L-enantiomer, as the D-form may have different biological distribution and uptake characteristics. researchgate.net Enantiomeric purity is determined using chiral HPLC, which can separate the L- and D-isomers of FET. sci-hub.se Studies consistently demonstrate that automated synthesis methods produce [18F]FET with an enantiomeric purity exceeding 99%, confirming that the configuration is retained throughout the synthesis and purification process. researchgate.netiaea.org

Molar Activity and Radiochemical Yield

Molar activity (Aᴍ) refers to the amount of radioactivity per mole of the compound (expressed in GBq/µmol). High molar activity is desirable to administer a sufficient radioactive dose for imaging without introducing a pharmacological mass of the compound that could perturb the biological system being studied. The molar activity for [18F]FET has been reported in a wide range, from 189 to 528 GBq/µmol at the end of synthesis. researchgate.netnih.govsci-hub.se

Radiochemical yield (RCY) is the percentage of the initial radioactivity that is incorporated into the final, purified product. Efficient synthesis methods aim for high radiochemical yields to maximize the amount of tracer produced from a given amount of starting radioactivity. Reported non-decay corrected yields for [18F]FET production are typically in the range of 25±5%, while some optimized methods report yields as high as 54–65%. iaea.orgsci-hub.semdpi.com

Reported Quality Control Findings for [18F]FET Production

| Quality Control Parameter | Reported Value / Finding | References |

|---|---|---|

| Radiochemical Purity | >99% | researchgate.netiaea.org |

| Enantiomeric Purity | >99% | researchgate.netnih.goviaea.org |

| Radiochemical Yield (non-decay corrected) | 25±5% to 49-52% | iaea.orgmdpi.com |

| Radiochemical Yield (decay corrected) | 20-25% to 73-79% | nih.govmdpi.com |

| Molar Activity (at end of synthesis) | 189-528 GBq/µmol | researchgate.netnih.govsci-hub.se |

| Total Synthesis Time | ~36-80 minutes | researchgate.netnih.govsci-hub.se |

Activity Measurement

Future Perspectives and Emerging Research Directions

Development of Novel o-Ethyl-D-tyrosine Derivatives with Enhanced Bioactivity

The synthesis of novel derivatives from the this compound scaffold is a promising avenue for discovering compounds with enhanced or entirely new biological activities. academie-sciences.fr The inherent structure of tyrosine and its derivatives, featuring carboxylic, amino, and hydroxyl groups, allows for diverse chemical modifications to create esters, amides, and other functional groups. academie-sciences.fr The ethylation of the hydroxyl group and the D-configuration of the chiral center in this compound are key modifications that can influence properties like solubility, stability, and biological interactions. chemimpex.comontosight.ai

Future research will likely focus on:

Modifying the Amino and Carboxyl Groups: Creating peptide-based therapeutics where the inclusion of this compound enhances stability and bioactivity. chemimpex.com The D-configuration is known to confer resistance to enzymatic degradation, a critical attribute for peptide drugs.

Further Altering the Phenolic Group: While the hydroxyl group is ethylated, further modifications to the aromatic ring, such as the addition of nitro or halogen groups, could significantly alter electronic properties and protein binding affinities, potentially leading to potent enzyme inhibitors or modulators. ontosight.ai

Creating Bio-conjugates: Using this compound as a linker to attach drugs or imaging agents to biomolecules. This approach is essential for developing targeted therapies and diagnostics. chemimpex.com

Research into tyrosine derivatives has already demonstrated a wide spectrum of biological activities, including radical scavenging and antiproliferative effects, providing a strong foundation for the exploration of new this compound analogues. academie-sciences.fr

Exploration in Unnatural Amino Acid Incorporation for Advanced Protein Engineering

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful strategy for creating proteins with novel functions and enhanced properties. researchgate.netinteresjournals.org This technology allows for the precise installation of chemical groups not found in the 20 canonical amino acids, expanding the chemical repertoire of proteins. nih.gov

This compound is a candidate for this technology, with future research directions expected to include:

Enhancing Protein Stability: The incorporation of D-amino acids like this compound into peptides can increase their resistance to proteases, which is a major challenge in the development of therapeutic peptides. chemimpex.com

Developing Novel Biocatalysts: Placing UAAs at strategic locations within an enzyme's active site can alter its catalytic activity or substrate specificity, leading to the design of efficient biocatalysts for industrial or therapeutic applications. researchgate.net

Probing Protein Structure and Function: The unique properties of an incorporated UAA can serve as a probe to study protein conformation, dynamics, and interactions. nih.gov

The technology for incorporating UAAs involves the use of an evolved, orthogonal tRNA/aminoacyl-tRNA synthetase pair that recognizes a specific codon (often a stop codon) and inserts the UAA at that position in the growing polypeptide chain. interesjournals.orgacs.org While approximately 50% of UAAs successfully incorporated into proteins are derived from tyrosine or phenylalanine, the exploration of D-isomers like this compound remains a less explored but promising frontier. nih.gov

Integration with Multi-Modal Imaging Techniques for Comprehensive Disease Characterization

While research on this compound itself in imaging is nascent, its close structural analogue, O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), is a well-established and clinically valuable PET tracer, particularly for neuro-oncology. mdpi.comnih.gov The extensive research on [18F]FET highlights the potential of the underlying fluoroethyl-tyrosine scaffold in diagnostics and provides a roadmap for the future development of related imaging agents, including potential D-isomer-based probes.

[18F]FET PET is rarely used in isolation; its strength lies in its integration with other imaging modalities to provide a comprehensive picture of tumor biology. nih.gov This multi-modal approach is critical for diagnosis, treatment planning, and monitoring. snmjournals.org

Table 1: Research Findings on the Integration of [18F]FET PET in Multi-Modal Imaging of Brain Tumors

| Modality | Purpose / Key Finding | Reference |

|---|---|---|

| Magnetic Resonance Imaging (MRI) | [18F]FET PET helps differentiate tumor tissue from non-specific changes seen on MRI, such as post-treatment effects or edema. snmjournals.org It provides superior accuracy in delineating tumor extent compared to standard MRI alone. mdpi.com | mdpi.comsnmjournals.org |

| Diffusion Tensor Imaging (DTI) | Combining functional data from [18F]FET PET with structural data from DTI tractography allows for detailed mapping of critical neural pathways, like the corticospinal tract, in relation to the tumor's metabolic activity. nih.gov | nih.gov |

| Navigated Transcranial Magnetic Stimulation (nTMS) | The integration of [18F]FET PET, MRI, and nTMS provides a comprehensive preoperative evaluation, enhancing risk assessment for motor deficits by precisely mapping the spatial relationship between metabolically active tumor tissue and functional motor cortex. nih.gov | nih.gov |

| Magnetic Resonance Spectroscopy (MRS) | The combination of [18F]FET PET and MRS has a high predictive value for distinguishing between benign and malignant primary brain lesions. snmjournals.org | snmjournals.org |

Future research may explore whether radiolabeled this compound could offer advantages, such as different transport kinetics or tumor specificity, providing a complementary tool to the established L-isomer.

Targeting Specific Unmet Medical Needs in Therapeutic Development

The development of new drugs is often driven by unmet medical needs—conditions for which no or inadequate treatments exist. nih.govdovepress.com The unique properties of this compound and its derivatives make them attractive candidates for addressing several of these challenging areas. chemimpex.com

An unmet need exists for improved biomarkers and therapies for aggressive cancers like glioblastoma. bmj.com The proven ability of the related compound [18F]FET to image these tumors suggests that the core structure has an affinity for these cancer cells. bmj.com This opens the door to designing therapeutic derivatives of this compound that could selectively target and treat these malignancies.

Furthermore, tyrosine derivatives play crucial roles in neuroscience as they are precursors to key neurotransmitters. chemimpex.com The development of this compound-containing peptides with enhanced stability could lead to novel therapeutics for neurodegenerative disorders, which represent a significant unmet medical need. chemimpex.comontosight.ai

Table 2: Potential Therapeutic Applications of this compound Derivatives for Unmet Medical Needs

| Unmet Medical Need | Rationale for this compound Derivative | Supporting Research Area |

|---|---|---|

| Glioblastoma (GBM) | The structural analogue [18F]FET is effectively used for GBM imaging, indicating the scaffold's ability to target these tumor cells. Therapeutic versions could be developed for targeted drug delivery. | Neuro-oncology, PET Imaging bmj.com |

| Neurodegenerative Disorders | Tyrosine is a precursor to neurotransmitters. Stable peptides containing this compound could modulate neurological pathways more effectively than their natural counterparts. | Neuroscience, Peptide Therapeutics chemimpex.comontosight.ai |

| Metastatic Cancers | Tyrosine kinase inhibitors are a major class of cancer drugs. Novel tyrosine derivatives could inhibit key signaling pathways (e.g., PI3K, RTK) involved in cancer cell proliferation and survival. | Oncology, Drug Development mdpi.com |

| Rare Genetic Disorders | Conditions like Hereditary Tyrosinemia Type 1 involve defects in tyrosine metabolism. While not a direct replacement, derivatives could be explored for modulating related pathways or symptoms where current therapies have limitations. | Rare Disease Research mdpi.com |

The path from a candidate molecule to an approved therapy is long, but the foundational chemistry of this compound provides a versatile starting point for rational drug design aimed at some of medicine's most pressing challenges. nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing o-Ethyl-d-tyrosine in laboratory settings?

- Methodological Answer : Synthesis typically involves tyrosine derivatives undergoing alkylation with ethylating agents (e.g., ethyl iodide) under controlled alkaline conditions. Key steps include:

Protection of functional groups : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions.

Alkylation : React protected tyrosine with ethyl iodide in the presence of a base (e.g., sodium hydride) at 0–4°C.

Deprotection : Remove protecting groups using acidic (e.g., trifluoroacetic acid) or catalytic hydrogenation conditions.